



# **ENMD-2076 Tartrate: Application Notes and Protocols for Cell Culture Treatment**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | ENMD-2076 Tartrate |           |
| Cat. No.:            | B1683880           | Get Quote |

### Introduction

ENMD-2076, a tartrate salt of a vinyl-pyrimidine free base, is an orally bioavailable, multi-target kinase inhibitor with potent anti-proliferative and anti-angiogenic properties.[1][2] Its mechanism of action involves the selective inhibition of Aurora A kinase, a key regulator of mitosis, as well as several tyrosine kinases crucial for tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and FMS-like tyrosine kinase 3 (Flt3).[1][2][3] These inhibitory activities lead to cell cycle arrest at the G2/M phase, induction of apoptosis, and suppression of tumor angiogenesis.[4][5][6]

These application notes provide detailed guidelines and protocols for the use of **ENMD-2076 Tartrate** in in vitro cell culture studies, designed for researchers, scientists, and drug development professionals.

## Data Presentation In Vitro Inhibitory Activity of ENMD-2076



| Target Kinase | IC50 (nM)  |
|---------------|------------|
| Flt3          | 1.86[4][5] |
| Aurora A      | 14[2][5]   |
| Flt4/VEGFR3   | 15.9[4]    |
| KDR/VEGFR2    | 58.2[4]    |
| FGFR1         | 92.7[4]    |
| FGFR2         | 70.8[4]    |
| Src           | 56.4[4]    |
| PDGFRα        | 56.4[4]    |
| Aurora B      | 350[2]     |

## Anti-proliferative Activity of ENMD-2076 in Human Cancer Cell Lines



| Cell Line                                                   | Cancer Type                   | IC50 (μM)                                   |
|-------------------------------------------------------------|-------------------------------|---------------------------------------------|
| Hematopoietic                                               |                               |                                             |
| MV4;11                                                      | Acute Myeloid Leukemia        | 0.025[1][4]                                 |
| THP-1                                                       | Acute Myeloid Leukemia        | 0.028 (Flt3<br>autophosphorylation)[4]      |
| MO7e                                                        | Megakaryoblastic Leukemia     | 0.040 (Kit<br>autophosphorylation)[4]       |
| U937                                                        | Histiocytic Lymphoma          | Dose-dependent G2/M arrest and apoptosis[4] |
| IM9, ARH-77, U266, RPMI<br>8226, MM.1S, MM.1R, NCI-<br>H929 | Multiple Myeloma              | 2.99 - 7.06[5]                              |
| Solid Tumors                                                |                               |                                             |
| Wide Range of Solid Tumor<br>Cell Lines                     | Breast, Colon, Melanoma, etc. | 0.025 - 0.7[1][2]                           |
| HUVEC                                                       | Endothelial                   | 0.15[4]                                     |
| Breast Cancer Cell Lines<br>(Panel of 29)                   | Breast Cancer                 | 0.25 - 16.1[6]                              |

# Signaling Pathways and Experimental Workflow ENMD-2076 Mechanism of Action





Click to download full resolution via product page

Caption: Mechanism of action of ENMD-2076.

## **General Workflow for In Vitro Cell Viability Assay**





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase I Safety, Pharmacokinetic, and Pharmacodynamic Study of ENMD-2076, a Novel Angiogenic and Aurora Kinase Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Predictive Biomarkers of Sensitivity to the Aurora and Angiogenic Kinase Inhibitor ENMD-2076 in Preclinical Breast Cancer Models PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ENMD-2076 Tartrate: Application Notes and Protocols for Cell Culture Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683880#enmd-2076-tartrate-cell-culture-treatment-quidelines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com